molecular formula C12H16ClNO B1394651 3-(4-Chloro-2-isopropylphenoxy)azetidine CAS No. 1220027-87-1

3-(4-Chloro-2-isopropylphenoxy)azetidine

Cat. No. B1394651
CAS RN: 1220027-87-1
M. Wt: 225.71 g/mol
InChI Key: DTXCVLHGBNCPOH-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-isopropylphenoxy)azetidine, also known as CIPA, is a compound with the molecular formula C12H16ClNO . It has been widely studied for its unique properties and potential applications in various fields of research and industry.


Synthesis Analysis

Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes . This method is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .


Molecular Structure Analysis

The molecular structure of 3-(4-Chloro-2-isopropylphenoxy)azetidine is represented by the formula C12H16ClNO . The molecular weight of this compound is 225.71 g/mol.

Scientific Research Applications

Medicinal Chemistry

The compound is part of the phenoxy acetamide and its derivatives, which are considered as potential therapeutic candidates . Medicinal chemists use it to design and develop new pharmaceutical compounds .

Biological Research

In biological research, this compound is used to study the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions .

Pharmacological Activities

The compound and its derivatives have shown promising pharmacological activities . For instance, some derivatives have shown great activity in antioxidant screening .

Analytical Chemistry

“3-(4-Chloro-2-isopropylphenoxy)azetidine” is used in analytical chemistry, particularly in chromatography and mass spectrometry .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit weak cox-1 inhibitory activity .

Mode of Action

It’s known that azetidines can undergo various chemical reactions, including intramolecular lactamization . This could potentially lead to interactions with its targets and subsequent changes.

Biochemical Pathways

Azetidines are known to be building blocks for polyamines through anionic and cationic ring-opening polymerization . This suggests that the compound could potentially affect pathways related to polyamine synthesis and metabolism.

Pharmacokinetics

The compound’s molecular weight of 22571 suggests that it could potentially have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given its potential role in polyamine synthesis and metabolism , it could potentially influence cellular growth and differentiation.

properties

IUPAC Name

3-(4-chloro-2-propan-2-ylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(2)11-5-9(13)3-4-12(11)15-10-6-14-7-10/h3-5,8,10,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXCVLHGBNCPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247888
Record name 3-[4-Chloro-2-(1-methylethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2-isopropylphenoxy)azetidine

CAS RN

1220027-87-1
Record name 3-[4-Chloro-2-(1-methylethyl)phenoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-Chloro-2-(1-methylethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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